molecular formula C15H15N5O2 B3008100 N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034479-55-3

N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B3008100
CAS RN: 2034479-55-3
M. Wt: 297.318
InChI Key: KLBJJHCORBGDHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed cyclization reactions and the use of specific reagents to achieve the desired molecular structure. For example, the synthesis of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide is achieved by cyclization of a dicyanovinylcarbamoyl precursor . This suggests that a similar approach could be used for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide, possibly involving a bipyridine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . These techniques allow for the determination of the presence of stereogenic centers and the assignment of their configurations. The same methods could be applied to analyze the molecular structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide, with particular attention to the stereochemistry of the compound.

Chemical Reactions Analysis

The related compounds discussed in the papers are reactive precursors that can undergo further chemical transformations. For instance, thiation reactions using Lawesson's reagent are used to convert imidazole derivatives into thioimidazoles . This indicates that N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide may also participate in similar chemical reactions, potentially leading to the formation of novel derivatives with interesting biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide are not directly provided, the properties of similar compounds can be inferred. The related compounds exhibit specific spectroscopic features and chiral properties that can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase . These findings suggest that N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide would likely have distinct physical and chemical properties that could be characterized using similar analytical techniques.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with structural similarities to "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" have been extensively studied for their potential in drug design, particularly as enzyme inhibitors and antitumor agents. For instance, the design and synthesis of imidazo[1,2-a]pyrimidine derivatives have demonstrated significant advancements in creating potent antagonists for various receptors, showcasing the potential of such molecules in cancer therapy and enzyme inhibition strategies A. Linton et al., 2011.

Anticancer Research

Research on similar molecules has highlighted their efficacy in preclinical assays for cancer treatment. Compounds like BMS-354825 have shown potent antitumor activity, underscoring the relevance of exploring bipyridine and imidazolidine derivatives for oncological applications L. Lombardo et al., 2004. These findings suggest the potential of "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" in similar anticancer applications.

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives have shown potent inhibitory activities against angiotensin-converting enzyme (ACE), indicating the utility of imidazolidine derivatives in hypertension management and cardiovascular diseases K. Hayashi et al., 1989.

Antimicrobial and Antifungal Activities

Research into thiazolidine-2,4-dione derivatives, a class related to the structural framework of the query compound, has revealed their antimicrobial and antifungal properties. This suggests potential research directions into the antimicrobial applications of "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" Rakia Abd Alhameed et al., 2019.

Electrocatalytic and Environmental Applications

The exploration of Re(I) NHC complexes for the electrocatalytic conversion of CO2 highlights an intriguing avenue for the utilization of bipyridine-related compounds in environmental chemistry and sustainable technology C. Stanton et al., 2016.

properties

IUPAC Name

2-oxo-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14-17-6-7-20(14)15(22)19-9-11-3-4-13(18-8-11)12-2-1-5-16-10-12/h1-5,8,10H,6-7,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBJJHCORBGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

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